trans-11-Eicosenoic acid
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Overview
Description
trans-11-Eicosenoic acid: is a monounsaturated omega-9 fatty acid. It is composed of twenty carbon atoms and one carbon-carbon double bond located at the eleventh position from the carboxyl end. . It is a colorless to pale yellow liquid under standard conditions and is odorless .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Extraction from Plant Oils: trans-11-Eicosenoic acid can be extracted from plant oils such as jojoba oil.
Hydrogenation of Fatty Acids: Another method involves the hydrogenation of unsaturated fatty acids.
Industrial Production Methods:
Refinement from Plant Oils: Industrial production often involves refining plant oils that are rich in this compound.
Chemical Synthesis: Large-scale chemical synthesis can be employed, where precursor fatty acids undergo specific chemical reactions to yield this compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-11-Eicosenoic acid can undergo oxidation reactions, especially when exposed to high temperatures, ultraviolet light, or oxygen.
Reduction: The compound can be reduced to form saturated fatty acids under hydrogenation conditions.
Substitution: It can participate in substitution reactions where the hydrogen atoms on the carbon chain are replaced by other functional groups.
Common Reagents and Conditions:
Major Products:
Oxidation Products: Peroxides, aldehydes, and ketones.
Reduction Products: Saturated fatty acids.
Substitution Products: Halogenated fatty acids.
Scientific Research Applications
Chemistry:
Analytical Standards: trans-11-Eicosenoic acid is used as an analytical standard in chromatography and mass spectrometry for the identification and quantification of fatty acids.
Biology:
Biomarker Research: It is studied as a potential biomarker for various biological processes and diseases.
Medicine:
Nutritional Studies: Research on its role in human nutrition and its potential health benefits, such as anti-inflammatory properties.
Industry:
Mechanism of Action
Molecular Targets and Pathways:
Metabolism: trans-11-Eicosenoic acid is metabolized in the body through beta-oxidation pathways.
Anti-inflammatory Effects: It may exert anti-inflammatory effects by modulating the expression of inflammatory cytokines and enzymes.
Neovascularization: Enhances neovascularization by increasing vascular endothelial growth factor expression, which is crucial for angiogenesis.
Comparison with Similar Compounds
cis-11-Eicosenoic acid:
Oleic acid: A monounsaturated omega-9 fatty acid with a double bond at the ninth position.
Palmitoleic acid: A monounsaturated omega-7 fatty acid with a double bond at the seventh position.
Uniqueness:
Double Bond Position: The unique position of the double bond at the eleventh carbon distinguishes trans-11-Eicosenoic acid from other similar fatty acids.
Trans Configuration: The trans configuration of the double bond imparts different physical and chemical properties compared to its cis counterpart.
Properties
CAS No. |
2462-94-4 |
---|---|
Molecular Formula |
C20H38O2 |
Molecular Weight |
310.5 g/mol |
IUPAC Name |
icos-11-enoic acid |
InChI |
InChI=1S/C20H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h9-10H,2-8,11-19H2,1H3,(H,21,22) |
InChI Key |
BITHHVVYSMSWAG-UHFFFAOYSA-N |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCCCC(=O)O |
SMILES |
CCCCCCCCC=CCCCCCCCCCC(=O)O |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCCC(=O)O |
62322-84-3 | |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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